REACTION_CXSMILES
|
FC1C=C(C2(C)CO2)C=CC=1F.[N-]=[N+]=[N-].[Na+].Cl([O-])(=O)(=O)=O.[Li+].[N:23]([CH2:26][C:27]([C:30]1[CH:35]=[CH:34][C:33]([F:36])=[C:32]([F:37])[CH:31]=1)([OH:29])[CH3:28])=[N+]=[N-].[N:38]([C:41]([C:45]1[CH:50]=[CH:49][C:48]([F:51])=[C:47]([F:52])[CH:46]=1)([CH3:44])[CH2:42][OH:43])=[N+]=[N-].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(#N)C.C(OCC)C>[NH2:23][CH2:26][C:27]([C:30]1[CH:35]=[CH:34][C:33]([F:36])=[C:32]([F:37])[CH:31]=1)([OH:29])[CH3:28].[NH2:38][C:41]([C:45]1[CH:50]=[CH:49][C:48]([F:51])=[C:47]([F:52])[CH:46]=1)([CH3:44])[CH2:42][OH:43] |f:1.2,3.4,7.8.9.10.11.12|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)C1(OC1)C
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[Li+]
|
Name
|
1-azido-2-(3,4-difluorophenyl)-propan-2-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC(C)(O)C1=CC(=C(C=C1)F)F
|
Name
|
2-azido-2-(3,4-difluorophenyl)-propan-1-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(CO)(C)C1=CC(=C(C=C1)F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting yellow suspension was then stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
it was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The light bron oil that was obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
carefully quenched sequentially with 0.8 mL of water, 0.8 mL of 3N NaOH
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through a fritted glass funnel
|
Type
|
ADDITION
|
Details
|
To the residue was added 100 mL Et2O
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(C)(O)C1=CC(=C(C=C1)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(C)C1=CC(=C(C=C1)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC1C=C(C2(C)CO2)C=CC=1F.[N-]=[N+]=[N-].[Na+].Cl([O-])(=O)(=O)=O.[Li+].[N:23]([CH2:26][C:27]([C:30]1[CH:35]=[CH:34][C:33]([F:36])=[C:32]([F:37])[CH:31]=1)([OH:29])[CH3:28])=[N+]=[N-].[N:38]([C:41]([C:45]1[CH:50]=[CH:49][C:48]([F:51])=[C:47]([F:52])[CH:46]=1)([CH3:44])[CH2:42][OH:43])=[N+]=[N-].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(#N)C.C(OCC)C>[NH2:23][CH2:26][C:27]([C:30]1[CH:35]=[CH:34][C:33]([F:36])=[C:32]([F:37])[CH:31]=1)([OH:29])[CH3:28].[NH2:38][C:41]([C:45]1[CH:50]=[CH:49][C:48]([F:51])=[C:47]([F:52])[CH:46]=1)([CH3:44])[CH2:42][OH:43] |f:1.2,3.4,7.8.9.10.11.12|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)C1(OC1)C
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[Li+]
|
Name
|
1-azido-2-(3,4-difluorophenyl)-propan-2-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC(C)(O)C1=CC(=C(C=C1)F)F
|
Name
|
2-azido-2-(3,4-difluorophenyl)-propan-1-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(CO)(C)C1=CC(=C(C=C1)F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting yellow suspension was then stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
it was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The light bron oil that was obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
carefully quenched sequentially with 0.8 mL of water, 0.8 mL of 3N NaOH
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through a fritted glass funnel
|
Type
|
ADDITION
|
Details
|
To the residue was added 100 mL Et2O
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(C)(O)C1=CC(=C(C=C1)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(C)C1=CC(=C(C=C1)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |